REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:31][C:32]([O:34]C)=[O:33])[CH:5]=[CH:6][C:7]=1[S:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:27]=[CH:26][C:16]2[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:18][O:19][C:15]=2[C:14]=1[CH2:28][CH2:29][CH3:30].[OH-].[Li+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:31][C:32]([OH:34])=[O:33])[CH:5]=[CH:6][C:7]=1[S:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:27]=[CH:26][C:16]2[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:18][O:19][C:15]=2[C:14]=1[CH2:28][CH2:29][CH3:30] |f:1.2|
|
Name
|
methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1SCCCOC1=C(C2=C(C(=CO2)C2=CC=CC=C2)C=C1)CCC)CC(=O)OC
|
Name
|
|
Quantity
|
14.62 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between isopropyl acetate and pH4 buffer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1SCCCOC1=C(C2=C(C(=CO2)C2=CC=CC=C2)C=C1)CCC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |